4-Isopropyl-5-nitro-1H-imidazole

Overview

Description

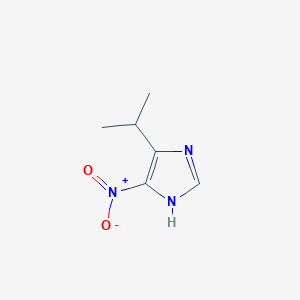

4-Isopropyl-5-nitro-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an isopropyl group at the fourth position and a nitro group at the fifth position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-5-nitro-1H-imidazole typically involves the nitration of an imidazole precursor. One common method is the nitration of 4-isopropylimidazole using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Green chemistry approaches, such as the use of environmentally benign solvents and reagents, are also being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Oxidation: The isopropyl group can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: 4-Isopropyl-5-amino-1H-imidazole.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Oxidation: 4-Hydroxy-5-nitro-1H-imidazole or 4-Keto-5-nitro-1H-imidazole.

Scientific Research Applications

4-Isopropyl-5-nitro-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities.

Materials Science:

Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic effects.

Industrial Chemistry: The compound’s reactivity makes it useful in the synthesis of various fine chemicals and intermediates for industrial applications.

Mechanism of Action

The mechanism of action of 4-Isopropyl-5-nitro-1H-imidazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within the body.

Comparison with Similar Compounds

4-Methyl-5-nitro-1H-imidazole: Similar structure but with a methyl group instead of an isopropyl group.

4-Ethyl-5-nitro-1H-imidazole: Similar structure but with an ethyl group instead of an isopropyl group.

4-Phenyl-5-nitro-1H-imidazole: Similar structure but with a phenyl group instead of an isopropyl group.

Uniqueness: 4-Isopropyl-5-nitro-1H-imidazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different reaction pathways and interactions compared to its methyl, ethyl, or phenyl analogs. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Biological Activity

4-Isopropyl-5-nitro-1H-imidazole is a nitroimidazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its diverse biological effects, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a nitro group at the 5-position and an isopropyl group at the 4-position of the imidazole ring. The presence of these functional groups enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 182.18 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

| CAS Number | 1936503-63-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : Nitroimidazoles are known for their effectiveness against anaerobic bacteria and protozoa. The nitro group can undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that damage DNA and inhibit nucleic acid synthesis.

- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects on cancer cells. This activity is likely mediated through the generation of free radicals and subsequent induction of apoptosis in malignant cells.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. Below are some key findings:

Antimicrobial Activity

A study conducted on various nitroimidazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

| Bacteria | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The cytotoxicity was assessed using MTT assays, revealing an IC50 value in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| HT-29 (Colon Cancer) | 7.8 |

Case Studies

Case Study 1: Antibacterial Efficacy

In a clinical setting, a formulation containing this compound was tested against Clostridium difficile, a common cause of antibiotic-associated diarrhea. The study reported a significant reduction in bacterial load in treated patients compared to controls.

Case Study 2: Cancer Treatment

A preclinical trial investigated the use of this compound in combination with conventional chemotherapy agents for treating resistant cancer types. Results indicated enhanced efficacy and reduced side effects when combined with standard treatments, suggesting a potential role as an adjuvant therapy.

Properties

IUPAC Name |

5-nitro-4-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4(2)5-6(9(10)11)8-3-7-5/h3-4H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNPXPWVFGVTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(NC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.